![molecular formula C21H28N2O5 B14724604 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea CAS No. 5467-91-4](/img/structure/B14724604.png)
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea: is an organic compound with the molecular formula C21H28N2O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety through ethyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(3,4-dimethoxyphenyl)urea: Similar in structure but lacks the ethyl linkers.
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine Dihydrochloride: Contains additional methyl groups and a different core structure.
Uniqueness: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to its specific arrangement of functional groups and linkers. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5467-91-4 |
|---|---|
Molekularformel |
C21H28N2O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C21H28N2O5/c1-25-17-7-5-15(13-19(17)27-3)9-11-22-21(24)23-12-10-16-6-8-18(26-2)20(14-16)28-4/h5-8,13-14H,9-12H2,1-4H3,(H2,22,23,24) |
InChI-Schlüssel |
BFGSNXDOSDEWHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


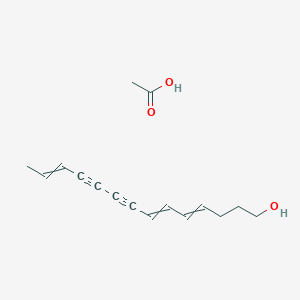

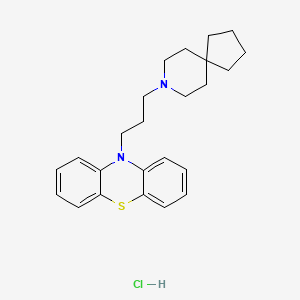
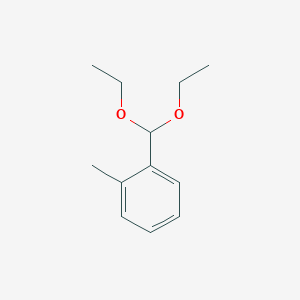


![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)

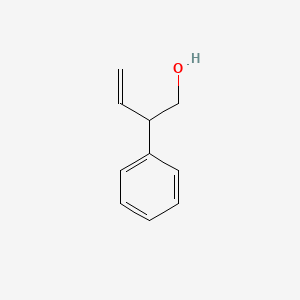
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)


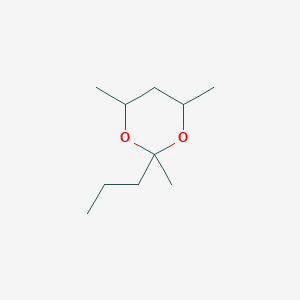
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
